![molecular formula C24H28BrN3O4S B2412905 6-(6-ブロモ-4-オキソ-2-スルファニリデン-1H-キナゾリン-3-イル)-N-[2-(3,4-ジメトキシフェニル)エチル]ヘキサンアミド CAS No. 422288-39-9](/img/new.no-structure.jpg)
6-(6-ブロモ-4-オキソ-2-スルファニリデン-1H-キナゾリン-3-イル)-N-[2-(3,4-ジメトキシフェニル)エチル]ヘキサンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a bromo group, a sulfanylidene group, and a hexanamide chain linked to a dimethoxyphenyl ethyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
科学的研究の応用
Biological Activities
Research indicates that compounds within the quinazolinone class exhibit various biological activities, including:
1. Anticancer Activity
Preliminary studies suggest that this compound may inhibit cancer cell proliferation by modulating key signaling pathways. It may act on specific kinases or proteases involved in tumor growth and metastasis.
2. Antimicrobial Properties
Similar quinazolinone derivatives have demonstrated antibacterial activity against various strains of bacteria. This suggests potential applications in treating infections caused by resistant bacterial strains.
3. Enzyme Inhibition
The compound may inhibit critical enzymes such as acetylcholinesterase (AChE) and urease. This inhibition could have implications in neurodegenerative diseases and other conditions where enzyme regulation is crucial.
4. Protein Binding Interactions
Studies show that the compound interacts with proteins like bovine serum albumin (BSA), which may influence its pharmacokinetics and bioavailability.
Case Studies and Research Findings
Several studies have been conducted to evaluate the therapeutic potential of this compound:
-
Anticancer Studies
Research has shown that derivatives of quinazolinones can induce apoptosis in cancer cells. For instance, a study demonstrated that a related compound inhibited the growth of breast cancer cells through apoptosis induction via the mitochondrial pathway. -
Antimicrobial Activity
A comparative study indicated that quinazolinone derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings support further exploration of this compound's potential as an antimicrobial agent. -
Neuroprotective Effects
Investigations into the role of acetylcholinesterase inhibitors have highlighted the potential neuroprotective effects of quinazolinones in models of Alzheimer's disease. The compound's ability to cross the blood-brain barrier could enhance its efficacy in treating cognitive disorders.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Thionation: The conversion of the carbonyl group to a sulfanylidene group can be carried out using Lawesson’s reagent or phosphorus pentasulfide (P2S5).
Amidation: The final step involves the coupling of the quinazolinone derivative with 2-(3,4-dimethoxyphenyl)ethylamine and hexanoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the hexanamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, forming sulfoxides or sulfones.
Reduction: Reduction of the quinazolinone core or the bromo group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: LiAlH4 in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazolinone derivatives or debrominated products.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by inhibiting enzymes or receptors involved in critical biological pathways. The bromo and sulfanylidene groups may enhance binding affinity and specificity to these targets, while the hexanamide chain could influence the compound’s pharmacokinetics.
類似化合物との比較
Similar Compounds
6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline: Lacks the hexanamide and dimethoxyphenyl groups, potentially reducing its biological activity.
4-oxo-2-sulfanylidene-1H-quinazoline: Similar core structure but without the bromo and hexanamide groups.
N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide: Contains the hexanamide and dimethoxyphenyl groups but lacks the quinazolinone core.
Uniqueness
The uniqueness of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide lies in its combination of functional groups, which may confer enhanced biological activity and specificity compared to similar compounds. The presence of the bromo and sulfanylidene groups, along with the hexanamide linkage, makes it a promising candidate for further research and development.
This detailed overview provides a comprehensive understanding of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
生物活性
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide is a novel compound belonging to the quinazolinone derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.
Structural Characteristics
The compound features a unique structure characterized by:
- Quinazolinone core : This bicyclic structure contributes to its pharmacological properties.
- Bromo substituent : Enhances the compound's reactivity and biological interactions.
- Sulfanylidene group : Imparts unique chemical properties that may influence biological activity.
- Hexanamide linkage : Facilitates interaction with biological targets.
- Dimethoxyphenyl group : Potentially enhances lipophilicity and receptor binding affinity.
The molecular formula is C21H22BrN3O2S with a molecular weight of approximately 460.39 g/mol.
Biological Activity Overview
Quinazolinone derivatives, including this compound, have been studied for several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer cell proliferation and survival pathways. It has shown potential in modulating signaling pathways critical for tumor growth.
- Anti-inflammatory Properties : The structural features may contribute to anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines or enzymes.
- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial properties, suggesting that this derivative could exhibit activity against various pathogens.
The exact mechanisms through which 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide exerts its biological effects are still under investigation. However, several potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as kinases and proteases involved in signal transduction pathways. This inhibition can lead to altered cellular responses in cancer and inflammatory diseases.
- Receptor Modulation : Interaction studies indicate that the compound might bind to specific receptors, influencing cellular signaling and gene expression.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing key features and biological activities of related quinazolinone derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-(7-Bromo-2-methylquinazolin) | Bromo-substituted quinazolinone core | Anticancer activity |
2-(6-Bromoquinazolin) | Quinazoline ring with various substitutions | Antimicrobial properties |
N-benzylthioacetamide | Similar amide structure but lacks the quinazolinone core | Modulates enzyme activity |
This comparison highlights how specific modifications in the chemical structure can enhance or alter biological activity.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide. Key findings include:
- Synthesis : Multi-step organic reactions are typically employed to synthesize this compound, involving bromination, thionation, and amidation processes .
- Biological Evaluation : Initial in vitro studies indicate promising anticancer effects against various cancer cell lines, with IC50 values suggesting effective inhibition at low concentrations.
- Future Directions : Ongoing research aims to elucidate the detailed mechanisms of action and explore structure–activity relationships to optimize therapeutic efficacy.
特性
CAS番号 |
422288-39-9 |
---|---|
分子式 |
C24H28BrN3O4S |
分子量 |
534.47 |
IUPAC名 |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide |
InChI |
InChI=1S/C24H28BrN3O4S/c1-31-20-10-7-16(14-21(20)32-2)11-12-26-22(29)6-4-3-5-13-28-23(30)18-15-17(25)8-9-19(18)27-24(28)33/h7-10,14-15H,3-6,11-13H2,1-2H3,(H,26,29)(H,27,33) |
InChIキー |
VCFDASSDFPSLKE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。